molecular formula C16H17N3OS B12530946 (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine CAS No. 677343-08-7

(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine

Cat. No.: B12530946
CAS No.: 677343-08-7
M. Wt: 299.4 g/mol
InChI Key: UOOXLFWNTJCBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine is a complex organic compound that features a unique combination of an imidazole ring and a methoxy-phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the methoxy-phenylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The methoxy-phenylsulfanyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-hydroxy-phenylsulfanyl)-phenyl]-amine
  • (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-chloro-phenylsulfanyl)-phenyl]-amine

Uniqueness

Compared to similar compounds, (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine offers unique properties due to the presence of the methoxy group. This group can enhance the compound’s solubility and reactivity, making it more versatile for various applications.

Properties

CAS No.

677343-08-7

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C16H17N3OS/c1-20-13-4-8-15(9-5-13)21-14-6-2-12(3-7-14)19-16-17-10-11-18-16/h2-9H,10-11H2,1H3,(H2,17,18,19)

InChI Key

UOOXLFWNTJCBFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)NC3=NCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.